

Ecotoxicity of Direct Black 166: A Comparative Analysis with Other Azo Dyes

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Compound of Interest		
Compound Name:	Direct black 166	
Cat. No.:	B13793532	Get Quote

A comprehensive guide for researchers and drug development professionals on the environmental impact of **Direct Black 166**, presenting a comparative ecotoxicological assessment against other commercially significant azo dyes. This report synthesizes available experimental data and predictive toxicology models to offer a thorough evaluation of its aquatic toxicity, genotoxicity, and biodegradability.

Direct Black 166, a trisazo dye, is a widely used colorant in the textile and leather industries. As with many synthetic dyes, its potential release into the environment raises concerns about its ecotoxicological effects on aquatic ecosystems. This guide provides a detailed comparison of the ecotoxicity of **Direct Black 166** with other selected azo dyes, namely Direct Red 81, Direct Blue 86, and Direct Brown 95, to provide a clearer perspective on its environmental hazard profile. Due to the limited availability of direct experimental ecotoxicity data for **Direct Black 166**, this report incorporates predictions from well-established Quantitative Structure-Activity Relationship (QSAR) models.

Comparative Aquatic Ecotoxicity

The acute toxicity of azo dyes to aquatic organisms is a primary indicator of their potential environmental harm. The following table summarizes the available experimental and predicted 48-hour median lethal concentration (LC50) values for fish, Daphnia magna (a freshwater invertebrate), and algae.



Dye	CAS Number	Fish LC50 (96h) (mg/L)	Daphnia magna EC50 (48h) (mg/L)	Algae EC50 (72h) (mg/L)	Data Source
Direct Black 166	57131-19-8	183.3 (Predicted)	12.7 (Predicted)	3.9 (Predicted)	ECOSAR v2.2, VEGA QSAR
Direct Red 81	2610-11-9	No data available	No data available	No data available	Safety Data Sheet
Direct Blue 86	1330-38-7	>5000 (Rat, oral LD50)	No data available	No data available	ChemicalBoo k, MSDS
Direct Brown 95	16071-86-6	12060 (Rat, oral LD50)	No data available	No data available	Chemsrc, NOAA

Note: The data for Direct Blue 86 and Direct Brown 95 are oral LD50 values for rats, which are not directly comparable to aquatic toxicity LC50 values but are included for a broader toxicological context. The absence of specific aquatic toxicity data for these dyes in the available literature highlights a significant data gap.

The QSAR predictions for **Direct Black 166** suggest a moderate level of acute toxicity to aquatic invertebrates and a higher toxicity to algae. The predicted EC50 for Daphnia magna is 12.7 mg/L, and for algae is 3.9 mg/L. The predicted LC50 for fish is considerably higher at 183.3 mg/L, indicating a lower acute toxicity to this trophic level. It is important to note that these are predicted values and should be confirmed with experimental testing for a definitive assessment.

Genotoxicity Profile

A significant concern with azo dyes is their potential for genotoxicity, often linked to the reductive cleavage of the azo bond, which can release carcinogenic aromatic amines.

Direct Black 166: There is currently no specific experimental data on the genotoxicity of **Direct Black 166**. However, as a trisazo dye, it has the potential to break down into multiple aromatic amines, the toxicity of which would need to be assessed.



Comparative Azo Dyes:

- Direct Black 38: As **Direct Black 166** is a substitute for Direct Black 38, the data on the latter is highly relevant. Studies have shown that Direct Black 38 is carcinogenic in rats and mutagenic in the Ames test with metabolic activation.[1][2][3] It is known to be metabolized to benzidine, a known human carcinogen.[1][2]
- Direct Red 81: Mutagenicity data has been reported for this dye, although specific details are limited in the readily available literature.[4]
- Direct Blue 86: Mutagenicity data has also been reported for this dye.[5]
- Direct Brown 95: This dye has been shown to be carcinogenic in rats.[6]

The potential for azo dyes to be metabolized into harmful aromatic amines underscores the importance of assessing their genotoxicity.

Biodegradation and Environmental Fate

The persistence of azo dyes in the environment is a key factor in their overall ecotoxicological impact.

Direct Black 166: Limited information is available on the specific biodegradation of **Direct Black 166**. However, studies on similar complex azo dyes suggest that they are generally recalcitrant to aerobic biodegradation.[7] Anaerobic conditions can lead to the reductive cleavage of the azo bonds, breaking the molecule down into smaller aromatic amines.[8] These amines may or may not be more readily biodegradable under subsequent aerobic conditions. One study investigated the biodegradation and detoxification of a similar dye, Direct Black G, by a thermophilic microflora, which showed effective decolorization and degradation.[9][10]

General Azo Dye Biodegradation: The biodegradation of azo dyes is a two-step process. The initial and often rate-limiting step is the anaerobic cleavage of the azo bond, leading to the formation of colorless aromatic amines.[11] These amines can then be mineralized under aerobic conditions by various microorganisms.[11] However, some aromatic amines are persistent and can be more toxic than the parent dye.

Experimental Protocols



To ensure the reproducibility and comparability of ecotoxicity data, standardized testing protocols are essential. The following are summaries of the OECD guidelines for the key experiments cited in this guide.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

- Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss),
 Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).
- Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.
- Observations: Mortalities and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.
- Endpoint: The LC50 value and its 95% confidence limits are calculated at each observation time.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test determines the concentration of a substance that immobilizes 50% of the exposed Daphnia magna (EC50) within a 48-hour period.

- Test Organism:Daphnia magna neonates (less than 24 hours old).
- Procedure: Daphnids are exposed to a series of concentrations of the test substance in a static system.
- Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
 Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.
- Endpoint: The EC50 value and its 95% confidence limits are calculated for the 48-hour exposure period.



OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae.

- Test Organism: Recommended species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.
- Procedure: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance for 72 hours.
- Observations: Algal growth is measured at 24, 48, and 72 hours, typically by cell counting or measuring biomass.
- Endpoint: The EC50 value for growth inhibition is calculated based on the reduction in growth rate or yield compared to the control.

Ames Test (OECD 471: Bacterial Reverse Mutation Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12][13]

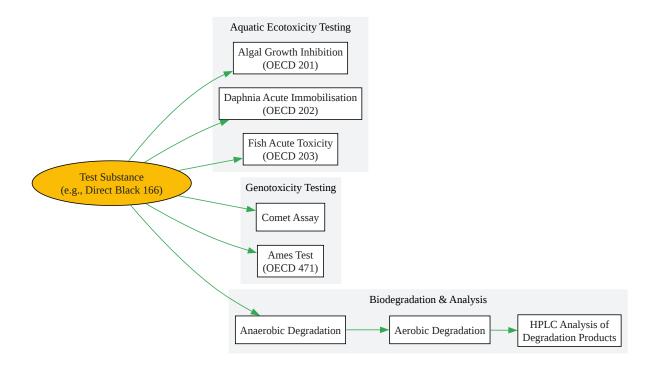
- Principle: The test uses mutant strains of Salmonella typhimurium that cannot synthesize the amino acid histidine. The bacteria are exposed to the test chemical, and the number of colonies that revert to being able to synthesize histidine is counted.
- Metabolic Activation: The test is typically performed with and without the addition of a
 mammalian liver extract (S9 fraction) to simulate metabolic activation that might occur in the
 body.[14][15] This is particularly important for azo dyes, as their mutagenic breakdown
 products are often formed through metabolism.[14][15]
- Procedure: The bacteria, test chemical, and S9 fraction (if used) are mixed and plated on a minimal agar medium lacking histidine. After incubation, the number of revertant colonies is counted.



• Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizing the Processes

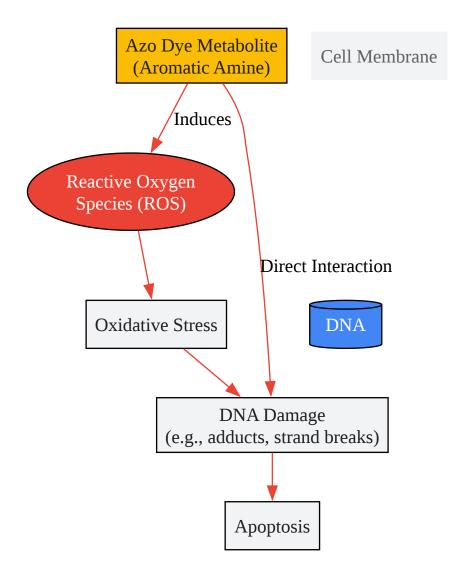
To better understand the experimental workflows and potential mechanisms of toxicity, the following diagrams are provided.



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Caption: Experimental workflow for assessing the ecotoxicity of an azo dye.





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